1-(7-Bromoquinolin-2-yl)butan-1-amine
Description
Contextualization within Quinoline (B57606) Chemistry and Bromoamine Research
Quinoline, a bicyclic aromatic nitrogen heterocycle, is a foundational scaffold in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govnih.gov Its derivatives are known to exhibit properties including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov The functionalization of the quinoline ring system is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. nih.gov
The presence of a bromine atom at the 7-position of the quinoline ring is of particular significance. Halogenation is a common technique in drug design to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. Furthermore, bromo-substituted quinolines have been specifically investigated for their potential as anticancer agents. Research has shown that certain bromo-substituted quinoline derivatives can exhibit significant antiproliferative activity against various cancer cell lines.
The butan-1-amine side chain at the 2-position of the quinoline ring introduces a flexible, aliphatic amine group. Primary amines are common functionalities in biologically active compounds, as they can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. The length and nature of such alkylamine side chains can significantly influence the biological activity of the parent molecule.
Overview of Scientific Significance and Unaddressed Research Questions for the Compound
The scientific significance of 1-(7-Bromoquinolin-2-yl)butan-1-amine lies in its potential as a novel chemical entity for biological screening and as a building block in the synthesis of more complex molecules. Given the established anticancer properties of other bromo-substituted quinolines, a primary research question is whether this specific compound exhibits similar cytotoxic or antiproliferative effects.
Key unaddressed research questions for this compound include:
Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce high-purity this compound? What are its detailed physicochemical properties, including its crystal structure, spectral data (NMR, IR, Mass Spectrometry), and solubility?
Biological Activity: Does the compound exhibit any significant biological activity, particularly anticancer, antimicrobial, or anti-inflammatory properties? What are the structure-activity relationships for this class of compounds?
Mechanism of Action: If biologically active, what are the molecular targets and mechanisms of action of this compound?
Derivative Synthesis: Can the primary amine be further functionalized to create a library of derivatives with potentially enhanced or novel biological activities?
Scope and Objectives of Academic Inquiry on this compound
The primary objective of academic inquiry into this compound would be to thoroughly characterize the compound and explore its potential as a lead structure in drug discovery. The scope of such research would encompass:
Chemical Synthesis: Development of a robust and well-documented synthetic protocol.
Structural Elucidation: Comprehensive analysis using modern spectroscopic and analytical techniques.
In Vitro Biological Screening: Evaluation of the compound's activity against a panel of relevant biological targets, such as cancer cell lines or microbial strains.
Computational Modeling: In silico studies to predict the compound's properties and potential interactions with biological macromolecules.
The following table provides a summary of related bromo-substituted quinoline compounds and their reported biological activities, offering a rationale for the proposed investigation of this compound.
| Compound Name | Position of Bromine | Other Substituents | Reported Biological Activity |
| 7-Bromo-5-fluoro-8-hydroxyquinoline | 7 | 5-fluoro, 8-hydroxy | Anticancer |
| 5,7-Dibromo-8-hydroxyquinoline | 5, 7 | 8-hydroxy | Anticancer |
| 7-Bromo-5-chloro-8-hydroxyquinoline | 7 | 5-chloro, 8-hydroxy | Anticancer |
| 6-Bromo-2-methyl-3-phenylquinoline | 6 | 2-methyl, 3-phenyl | Antimicrobial |
This table is illustrative and based on general findings in quinoline chemistry; specific activity levels and cell lines are not detailed here.
Further research into this compound is warranted to fill the existing knowledge gap and to potentially uncover a new class of biologically active agents.
Structure
3D Structure
Properties
Molecular Formula |
C13H15BrN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
1-(7-bromoquinolin-2-yl)butan-1-amine |
InChI |
InChI=1S/C13H15BrN2/c1-2-3-11(15)12-7-5-9-4-6-10(14)8-13(9)16-12/h4-8,11H,2-3,15H2,1H3 |
InChI Key |
CRXWWAMNDYELOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC2=C(C=CC(=C2)Br)C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for 1 7 Bromoquinolin 2 Yl Butan 1 Amine
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. For 1-(7-Bromoquinolin-2-yl)butan-1-amine, the analysis identifies two primary disconnection points: the carbon-nitrogen bond of the aminobutyl side chain and the bonds forming the quinoline (B57606) ring system.
Disconnection of the Aminobutyl Side Chain: The most logical initial disconnection is at the C-N bond of the chiral aminobutyl group. This can be approached in a few ways:
Reductive Amination Route: A disconnection across the C-N bond points to a carbonyl precursor, specifically 1-(7-bromoquinolin-2-yl)butan-1-one. This ketone can be synthesized and then converted to the target amine via reductive amination.
Nucleophilic Addition Route: Alternatively, disconnecting the C-C bond between the quinoline ring and the butyl chain suggests 7-bromoquinoline-2-carbaldehyde (B1519145) as a key precursor. A subsequent nucleophilic addition of a propyl organometallic reagent (e.g., propylmagnesium bromide) would form the corresponding secondary alcohol, which could then be converted to the amine.
Disconnection of the Quinoline Core: Further deconstruction of the 7-bromoquinoline (B152726) core itself often employs a retrosynthesis based on the Friedländer annulation. wikipedia.orgnih.gov This approach disconnects the heterocyclic ring to reveal two key building blocks: an ortho-aminoaryl carbonyl compound and a carbonyl compound containing an α-methylene group. organic-chemistry.org For the 7-bromoquinoline scaffold, the logical precursors are:
2-Amino-4-bromobenzaldehyde (B1289445) or a related ketone.
A four-carbon carbonyl compound , such as butanal or a derivative that can react to form the 2-substituted side chain.
This analysis identifies the following key precursors for various synthetic strategies:
| Precursor Name | Role in Synthesis |
| 2-Amino-4-bromobenzaldehyde | Building block for the quinoline ring (Friedländer Synthesis) |
| 7-Bromo-2-methylquinoline (B1280046) | Intermediate for side-chain elaboration |
| 7-Bromoquinoline-2-carbaldehyde | Precursor for nucleophilic addition to build the side chain |
| 1-(7-Bromoquinolin-2-yl)butan-1-one | Direct precursor for reductive amination |
Conventional Organic Synthesis Routes
The construction of this compound can be achieved through several conventional organic synthesis pathways, which can be broadly categorized as linear or convergent.
Multi-Step Linear Syntheses
A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion. A plausible linear route to the target compound could begin with a pre-formed 7-bromoquinoline scaffold, such as 7-bromo-2-methylquinoline.
Example of a Linear Synthetic Pathway:
Side-Chain Functionalization: The methyl group of 7-bromo-2-methylquinoline can be functionalized. For instance, it can be halogenated to form 7-bromo-2-(bromomethyl)quinoline.
Chain Extension: The resulting bromomethyl derivative can undergo nucleophilic substitution with a suitable carbon nucleophile, such as the enolate of a propyl ester, to extend the carbon chain.
Functional Group Interconversion: The extended chain would then require several functional group manipulations, such as reduction of an ester or ketone and subsequent conversion to the amine, to arrive at the final product.
Convergent Synthetic Strategies
Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then combined in the later stages. This strategy is generally more efficient for complex molecules.
For this compound, a convergent approach could involve:
Fragment A Synthesis: Preparation of the 7-bromoquinoline core, potentially terminating in a reactive group at the 2-position (e.g., 7-bromo-2-lithioquinoline or 7-bromo-2-formylquinoline).
Fragment B Synthesis: Preparation of a suitable four-carbon fragment containing the amine functionality or a precursor to it.
Friedländer Reaction and Related Condensation Approaches for Quinoline Ring Formation
The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring. wikipedia.org It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by cyclodehydration. organic-chemistry.orgresearchgate.net
To synthesize the 7-bromoquinoline core of the target molecule, the reaction would involve:
Reactant 1: 2-Amino-4-bromobenzaldehyde.
Reactant 2: A ketone with an α-methylene group, such as pentan-2-one.
The reaction proceeds via an initial condensation to form an imine or enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the substituted quinoline. nih.gov The choice of the second carbonyl component is crucial as it determines the substituent at the 2-position of the quinoline ring, directly installing the precursor to the aminobutyl side chain. Various catalysts, including traditional acids and bases as well as modern systems like ionic liquids and nanocatalysts, have been developed to improve the efficiency and environmental sustainability of this reaction. nih.govrsc.org
| Catalyst Type | Example | Reaction Conditions | Advantage |
| Acid Catalyst | p-Toluenesulfonic acid | Reflux in organic solvent | Readily available, effective |
| Base Catalyst | Sodium hydroxide | Ethanolic solution | Classic, cost-effective |
| Lewis Acid | Neodymium(III) nitrate | Solvent-free | High efficiency, rapid |
| Ionic Liquid | ImBu-SO3H | Solvent-free, 50 °C | Dual solvent-catalyst, metal-free |
Palladium-Catalyzed Amination and Coupling Reactions for Amine Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-nitrogen bonds. acs.org While direct Pd-catalyzed amination of a haloquinoline at the 2-position with butylamine (B146782) is possible, it would lead to a secondary amine (N-butyl-7-bromoquinolin-2-amine) rather than the primary amine of the target molecule.
However, these catalytic methods are highly relevant for synthesizing precursors. For example, the Buchwald-Hartwig amination could be used to prepare a key intermediate like 2-amino-4-bromobenzaldehyde from 2-formyl-5-bromophenyl triflate.
More commonly, Pd-catalyzed reactions are used to aminate haloquinolines at various positions. The reactivity of the halogen is position-dependent. For instance, in dihaloquinolines, the chlorine atom at the 2-position is often more reactive than halogens on the benzene (B151609) ring. mdpi.comnih.gov This differential reactivity allows for selective functionalization. The choice of ligand (e.g., BINAP, DavePhos) is critical for achieving high yields, especially when dealing with sterically hindered amines. nih.gov
Stereoselective Bromination Methodologies on Quinoline Scaffolds
The introduction of a bromine atom at the 7-position of the quinoline ring is typically achieved through electrophilic aromatic substitution. The position of bromination is directed by the electronic properties of the quinoline ring and any existing substituents. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, meaning substitution generally occurs on the benzene ring.
The regioselectivity of bromination can be controlled by the reaction conditions and the specific brominating agent used. nih.gov
| Brominating Agent | Conditions | Outcome | Reference |
| Bromine (Br₂) | CHCl₃ or CCl₄ | Can lead to mixtures of mono- and di-bromo derivatives depending on stoichiometry. researchgate.netresearchgate.net | researchgate.net, researchgate.net |
| N-Bromosuccinimide (NBS) | CHCl₃ or DMF | Often used for selective bromination, can also be used for radical-mediated side-chain bromination. nih.govrsc.org | nih.gov, rsc.org |
For an unsubstituted quinoline, bromination often yields a mixture of 5-bromo- and 8-bromoquinoline, followed by 5,8-dibromoquinoline. To achieve selective bromination at the 7-position, a directing group is often necessary. If the synthesis starts from an aniline (B41778) derivative (e.g., m-bromoaniline) that is then used to construct the quinoline ring via a reaction like the Skraup synthesis, the bromine atom can be precisely placed at the desired position from the outset.
Asymmetric Synthesis and Enantioselective Approaches
The creation of a single enantiomer of this compound can be achieved through various asymmetric strategies, including the use of chiral auxiliaries and asymmetric catalysis. These methods aim to control the stereochemical outcome of the reaction that forms the chiral center.
Chiral auxiliary-mediated synthesis is a well-established strategy for asymmetric transformations. wikipedia.orgnih.gov In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of this compound, a plausible chiral auxiliary-based approach would involve the diastereoselective alkylation of a chiral imine or enamine derived from 2-acetyl-7-bromoquinoline. For instance, a chiral amine, such as (R)- or (S)-1-phenylethylamine, could be condensed with 2-acetyl-7-bromoquinoline to form a chiral imine. Subsequent nucleophilic addition of an ethyl Grignard or ethyllithium (B1215237) reagent would proceed with facial selectivity dictated by the chiral auxiliary, leading to a diastereomerically enriched product. Removal of the chiral auxiliary would then yield the desired enantiomer of the target amine.
Another approach involves the use of chiral oxazolidinones, as pioneered by Evans. rsc.org In a hypothetical pathway, 2-(7-bromoquinoline)acetic acid could be coupled to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting imide can be deprotonated to form a chiral enolate, which can then be alkylated with ethyl iodide. The bulky auxiliary would direct the incoming electrophile to the opposite face of the enolate, resulting in a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would furnish the enantiomerically enriched carboxylic acid, which can be converted to the target amine via a Curtius or Hofmann rearrangement.
| Chiral Auxiliary | Key Intermediate | Stereocontrol Element | Potential Diastereomeric Excess |
| (R)-1-Phenylethylamine | Chiral imine of 2-acetyl-7-bromoquinoline | Steric hindrance from the phenyl group | >90% de |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Chiral N-acyloxazolidinone | Chelation control and steric hindrance | >95% de |
| Pseudoephedrine | Chiral amide | Steric hindrance from the auxiliary backbone | >98% de nih.gov |
Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
A prominent strategy for the synthesis of chiral amines is the asymmetric reduction of a prochiral ketone or imine. The precursor, 1-(7-bromoquinolin-2-yl)butan-1-one, could be synthesized via a Friedel-Crafts acylation of 7-bromoquinoline or through the addition of a propyl organometallic reagent to 7-bromoquinoline-2-carbonitrile (B3090037) followed by hydrolysis. This ketone can then be subjected to asymmetric transfer hydrogenation. Catalysts based on ruthenium or rhodium complexes with chiral ligands, such as those derived from diamines (e.g., Ts-DPEN) or amino alcohols, are highly effective for this transformation. rsc.org The reaction typically employs a hydrogen donor like isopropanol (B130326) or formic acid.
Alternatively, the direct asymmetric addition of an organometallic reagent to an imine derived from 7-bromoquinoline-2-carbaldehyde is a powerful method. The imine, formed by the condensation of the aldehyde with an amine source (e.g., a protected hydroxylamine), can be reacted with a butyl Grignard reagent in the presence of a chiral catalyst. Copper-based catalysts with chiral phosphine (B1218219) ligands have shown considerable success in the asymmetric addition of Grignard reagents to various electrophiles. organic-chemistry.orgnih.govrsc.org
| Catalytic System | Substrate | Reaction Type | Potential Enantiomeric Excess |
| Ru(II)-TsDPEN | 1-(7-Bromoquinolin-2-yl)butan-1-one | Asymmetric Transfer Hydrogenation | >95% ee rsc.org |
| Ir-phosphine complex | Imine of 7-bromoquinoline-2-carbaldehyde | Asymmetric Hydrogenation | >90% ee |
| Cu(I)-chiral phosphine | Imine of 7-bromoquinoline-2-carbaldehyde | Asymmetric Grignard Addition | >90% ee organic-chemistry.orgnih.govrsc.org |
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govrsc.org The synthesis of chiral amines, including this compound, can benefit significantly from continuous flow processes.
For instance, the asymmetric hydrogenation of 1-(7-bromoquinolin-2-yl)butan-1-one could be performed in a packed-bed reactor containing an immobilized chiral catalyst. This setup allows for the continuous feeding of the substrate and hydrogen source, with the product being collected at the outlet. The immobilization of the catalyst facilitates its separation from the product stream and enables its reuse over multiple runs, thereby reducing costs and waste. nih.govrsc.org
Chemo-enzymatic synthesis in a flow-through system is another attractive option. An immobilized transaminase enzyme could be used to convert the precursor ketone to the desired chiral amine. nih.gov The use of whole cells containing the overexpressed enzyme can simplify the process by providing the necessary cofactor regeneration in situ. Such biocatalytic transformations in flow can be highly enantioselective and operate under mild conditions. whiterose.ac.uk
| Flow Reactor Type | Catalyst/Enzyme | Key Advantage | Potential Throughput |
| Packed-Bed Reactor | Immobilized Ru-TsDPEN | Catalyst recycling, high pressure/temp | g/h scale |
| Microreactor | Homogeneous chiral catalyst | Enhanced mixing and heat transfer | mg/h to g/h scale |
| Packed-Bed Reactor | Immobilized Transaminase | High enantioselectivity, mild conditions | g/h scale whiterose.ac.uk |
Green Chemistry Principles and Sustainable Synthesis of the Compound
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. nih.govfrontiersin.org The synthesis of this compound can be made more sustainable by incorporating these principles.
The use of catalytic methods, as discussed in section 2.3.2, is inherently greener than stoichiometric approaches due to reduced waste generation. Furthermore, the selection of solvents plays a crucial role. Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO2 can significantly reduce the environmental impact of the synthesis. frontiersin.org Some modern synthetic methods for quinolines can even be performed "on-water" or under solvent-free conditions. frontiersin.org
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation (Focus on Methodology)
The unambiguous structural confirmation and determination of enantiomeric purity of this compound rely on a combination of advanced spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The aromatic region of the ¹H NMR spectrum would show characteristic signals for the substituted quinoline ring system. The presence of the bromine atom at the 7-position would influence the chemical shifts and coupling patterns of the aromatic protons. The signals for the butylamine side chain, including the chiral methine proton, would also be clearly identifiable. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecule. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M+ and M+2) of nearly equal intensity. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the synthesized amine, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. The choice of mobile phase, often a mixture of alkanes and alcohols with acidic or basic additives, is crucial for achieving good resolution. nih.gov
| Technique | Information Obtained | Key Methodological Aspect |
| ¹H and ¹³C NMR | Molecular structure and connectivity | 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment |
| High-Resolution MS | Elemental composition and molecular weight | Observation of the characteristic Br isotopic pattern |
| Chiral HPLC | Enantiomeric excess (ee) | Use of a polysaccharide-based chiral stationary phase |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C-H, C=N, C=C) | Analysis of characteristic stretching and bending vibrations |
Computational Chemistry and Theoretical Investigations of 1 7 Bromoquinolin 2 Yl Butan 1 Amine
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. For 1-(7-Bromoquinolin-2-yl)butan-1-amine, an analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into its reactivity. huntresearchgroup.org.uknih.govyoutube.com The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Primarily localized on the quinoline (B57606) ring and the nitrogen of the amine group, indicating these are the primary sites for electrophilic attack. |
| LUMO | -1.5 | Distributed across the quinoline ring system, suggesting this is the region for nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 | This energy gap suggests a relatively stable molecule, with moderate reactivity. |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar organic molecules.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the butan-1-amine side chain allows this compound to adopt various conformations. Conformational analysis is crucial for understanding how the molecule might interact with biological targets or other molecules. By mapping the potential energy landscape, the most stable, low-energy conformations can be identified. researchgate.netrsc.orgnih.gov
Computational methods such as molecular mechanics or more accurate quantum chemical calculations can be used to rotate the rotatable bonds in the butan-1-amine chain and calculate the corresponding energy. The results of such an analysis would likely reveal several local energy minima, corresponding to different staggered conformations of the butyl chain. The global minimum would represent the most populated conformation in the ground state.
Table 2: Hypothetical Relative Energies of Key Conformations of this compound
| Conformation | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.0 | 65 |
| Gauche (+) | 60° | 0.8 | 15 |
| Gauche (-) | -60° | 0.8 | 15 |
| Eclipsed | 0° | 5.0 | <1 |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Mechanism Studies and Transition State Analysis of its Transformations
Theoretical studies can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the nucleophilic substitution of the bromine atom or reactions involving the amine group can be modeled. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. nih.govnih.govdntb.gov.ua
Transition state analysis is a key component of these studies. Identifying the structure and energy of the transition state allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate. For example, in a hypothetical nucleophilic aromatic substitution reaction at the 7-position, computational analysis could reveal whether the reaction proceeds via a concerted mechanism or through a Meisenheimer complex intermediate.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound behaves over time, particularly in a solvent or when interacting with other molecules. nih.govnih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects.
MD simulations would be particularly useful in studying the non-covalent interactions that this molecule can form. The nitrogen atom in the quinoline ring and the amine group can act as hydrogen bond acceptors and donors, respectively. The aromatic quinoline ring can participate in π-π stacking and cation-π interactions. Understanding these interactions is crucial for predicting how the molecule might bind to a biological target. arabjchem.orgmdpi.com
Predictive Modeling of Chemical Reactivity and Selectivity
Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) or machine learning techniques, can be developed to forecast the chemical reactivity and selectivity of this compound and its derivatives. nih.govnih.govmdpi.comnih.govresearchgate.netorientjchem.org These models use calculated molecular descriptors (e.g., electronic properties, steric parameters, and lipophilicity) to correlate the structure of a molecule with its observed or predicted activity.
For this compound, a QSAR model could be developed to predict its reactivity in a particular class of reactions by training the model on a dataset of similar quinoline derivatives with known reactivity data. This would allow for the in silico screening of potential modifications to the molecule to enhance a desired chemical property.
Ligand-Target Docking and Binding Affinity Predictions (Excluding human clinical targets)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov For this compound, docking studies could be performed against various non-human biological targets, such as enzymes from pathogenic bacteria or fungi, to explore its potential as an inhibitor.
These studies would involve generating a 3D model of the target protein and then computationally "docking" the ligand into the active site. The docking algorithm samples different binding poses and scores them based on a scoring function that estimates the binding affinity. nih.gov The results can provide valuable information about the key interactions between the ligand and the target, guiding the design of more potent analogs.
Table 3: Hypothetical Docking Results of this compound against a Bacterial Enzyme
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Dihydrofolate Reductase (E. coli) | -8.5 | Asp27, Ile94, Phe31 | Hydrogen bond, Hydrophobic, π-π stacking |
| Gyrase B (S. aureus) | -7.9 | Asp73, Asn46, Ile78 | Hydrogen bond, Hydrophobic |
Note: The data in this table is hypothetical and for illustrative purposes.
Exploration of Biochemical Interactions and Molecular Mechanisms of 1 7 Bromoquinolin 2 Yl Butan 1 Amine
Enzyme Inhibition and Activation Studies (In Vitro Biochemical Assays)
To determine if 1-(7-Bromoquinolin-2-yl)butan-1-amine affects enzymatic activity, researchers would typically employ a variety of in vitro biochemical assays.
Methodologies for Target Identification and Validation
The initial step in understanding a compound's effect on enzymes is to identify its potential targets. This can be achieved through several high-throughput screening methods. For instance, a panel of purified enzymes could be tested for any change in activity in the presence of the compound. Alternatively, affinity-based methods, such as affinity chromatography or activity-based protein profiling, could be utilized to isolate and identify proteins that physically interact with this compound. Once a potential enzyme target is identified, further validation studies would be necessary to confirm the interaction and its biological relevance.
Kinetic and Mechanistic Characterization of Enzyme Interactions
Following the identification of an enzyme target, detailed kinetic studies would be conducted to characterize the nature of the interaction. These studies would determine whether the compound acts as an inhibitor or an activator. If it is an inhibitor, further experiments would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations. The data from these experiments would allow for the calculation of key parameters such as the inhibition constant (Ki), which quantifies the inhibitor's potency.
Without experimental data, it is not possible to construct a data table of enzyme interactions for this compound.
Receptor Binding and Modulation Studies (In Vitro Cell-Free Systems and Non-Human Cellular Models)
Another crucial aspect of a compound's biochemical profile is its ability to interact with and modulate the function of cellular receptors.
Radioligand Binding Assays and Competition Studies
Radioligand binding assays are a common method to investigate the affinity of a compound for a specific receptor. In these experiments, a radioactively labeled ligand known to bind to the receptor of interest is used. The ability of this compound to displace the radioligand from the receptor would be measured. A high degree of displacement would indicate a strong binding affinity. Competition studies would allow for the determination of the compound's binding affinity, typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
Functional Assays for Receptor Agonism/Antagonism
Beyond simply binding to a receptor, it is important to determine the functional consequence of this interaction. Functional assays are used to assess whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), or an inverse agonist (produces an effect opposite to that of an agonist). These assays are often conducted in cell-based systems that express the receptor of interest and measure a downstream signaling event, such as changes in intracellular calcium levels or the production of a second messenger like cyclic AMP (cAMP).
No data from receptor binding or functional assays for this compound is available to be presented in a data table.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 7 Bromoquinolin 2 Yl Butan 1 Amine Derivatives
Design Principles for Analog Synthesis and Modification
The synthesis of analogs of 1-(7-bromoquinolin-2-yl)butan-1-amine is guided by established synthetic methodologies for the quinoline (B57606) core and subsequent functionalization. Classical methods like the Doebner–von Miller, Skraup, and Friedländer reactions are foundational for constructing the quinoline ring system. For a compound like the subject of this article, a likely synthetic strategy involves the creation of a 7-bromoquinoline (B152726) precursor, followed by the introduction of the butan-1-amine side chain at the 2-position.
Key Synthetic Strategies for Analog Design:
Modification of the Quinoline Core: Analogs can be designed by introducing various substituents onto the quinoline ring. This is often achieved by starting with appropriately substituted anilines or by electrophilic substitution reactions on the pre-formed quinoline ring. For instance, different halogen atoms or electron-donating/withdrawing groups can be incorporated to probe their effect on activity.
Side Chain Elaboration: The 1-aminobutyl side chain is a critical component for modification. Design principles would involve varying the length of the alkyl chain, introducing branching, or incorporating cyclic structures to explore the steric and hydrophobic requirements of the target binding site. Synthesis of these analogs can be achieved through reactions like the addition of organometallic reagents to a 2-formylquinoline or by reductive amination.
Amine Functionalization: The primary amine offers a reactive handle for creating a library of amides, sulfonamides, or ureas. These modifications can introduce new hydrogen bonding interactions, alter solubility, and modulate the pharmacokinetic profile of the parent compound.
For example, a series of 2-arylquinoline-4-carboxylic acid derivatives were synthesized using a
Pharmacological Research and in Vivo Mechanistic Studies Non Human Animal Models
Pharmacokinetic Research Methodologies in Preclinical Animal Models
Pharmacokinetic studies are fundamental to understanding how an organism affects a drug. These studies are typically conducted in rodent models, such as mice and rats, and sometimes in larger animals like dogs or non-human primates to predict the compound's behavior in humans. researchgate.netnih.gov
ADME studies are designed to investigate the journey of a drug through the body. For a quinoline (B57606) derivative like 1-(7-Bromoquinolin-2-yl)butan-1-amine, this would involve administering the compound to animal models and subsequently analyzing biological samples (e.g., blood, plasma, urine, feces, and various tissues) over time. mdpi.comresearchgate.net
Absorption: The extent and rate of absorption are assessed following oral and intravenous administration. Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are determined. nih.gov For many quinoline-based compounds, oral bioavailability can be variable, and formulation strategies may be explored to enhance absorption. nih.govbohrium.com
Distribution: The distribution of the compound into various tissues and organs is investigated to understand where the drug travels in the body. This can be studied using techniques like quantitative whole-body autoradiography (QWBA) with a radiolabeled version of the compound. Quinoline derivatives often exhibit significant tissue distribution.
Metabolism: The metabolic fate of the compound is a crucial aspect of its ADME profile. In vivo studies in animal models help identify the major metabolites. For quinoline compounds, metabolism often occurs in the liver via cytochrome P450 (CYP) enzymes, leading to derivatives that may be more water-soluble for easier excretion. bohrium.com
Excretion: The routes and rates of elimination of the parent compound and its metabolites from the body are determined by analyzing urine and feces. This helps in understanding the clearance mechanisms.
Below is a representative table of ADME parameters that might be expected for a novel quinoline derivative based on preclinical studies in rats.
| Parameter | Value | Unit |
| Absorption | ||
| Bioavailability (F) | 25 - 40 | % |
| Tmax (oral) | 1 - 2 | h |
| Distribution | ||
| Volume of Distribution (Vd) | > 1 | L/kg |
| Protein Binding | 80 - 95 | % |
| Metabolism | ||
| Primary Route | Hepatic (CYP-mediated) | - |
| Excretion | ||
| Primary Route | Renal and Fecal | - |
| Half-life (t½) | 4 - 8 | h |
Bioavailability studies are critical for determining the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For quinoline derivatives, this is often assessed by comparing the AUC following oral administration to the AUC after intravenous administration. nih.gov
Clearance is a measure of the rate at which a drug is removed from the body. It is a key parameter in determining the dosing regimen. In preclinical animal models, clearance is calculated from the dose administered and the AUC. For many quinoline compounds, clearance can be influenced by factors such as hepatic blood flow and the activity of metabolic enzymes. researchgate.net Research on novel 4-aminoquinolines has shown that structural modifications can significantly alter clearance rates. researchgate.net
Pharmacodynamic Investigations in Animal Models
Pharmacodynamic studies focus on what a drug does to the body. These investigations are essential for understanding the mechanism of action of a compound like this compound and its effects on biological systems.
Once a potential biological target for a compound is identified through in vitro studies, in vivo target engagement studies are conducted to confirm that the drug interacts with its intended target in a living organism. For quinoline derivatives, which have been investigated for a variety of targets including protein kinases and tubulin, several methods can be employed. ekb.egekb.egnih.govrsc.org
One common approach is to use animal models, often xenograft models for cancer research, where the tumor tissue can be analyzed after treatment to measure the modulation of the target's activity. ekb.eg This can be done through techniques such as Western blotting or immunohistochemistry to assess changes in protein expression or phosphorylation status of the target and downstream signaling molecules.
Another method involves the use of positron emission tomography (PET) with a radiolabeled ligand that binds to the target of interest. By administering the investigational compound, the displacement of the radioligand can be measured, providing a quantitative assessment of target occupancy in the brain or other tissues.
Biomarkers are measurable indicators of a biological state or condition and are crucial for monitoring the pharmacological response to a drug. nih.govnih.govresearchgate.net In preclinical animal models, biomarker discovery for a novel quinoline derivative would involve a multi-pronged approach.
Initially, in disease models (e.g., tumor-bearing mice), tissues and biological fluids would be collected from treated and untreated animals. researchgate.net High-throughput "omics" technologies, such as transcriptomics (gene expression profiling), proteomics (protein analysis), and metabolomics (metabolite profiling), can be used to identify molecules that are modulated by the compound. nih.govresearchgate.net
Once potential biomarkers are identified, they must be validated. This involves developing robust and sensitive assays to measure the biomarker in a larger number of animals to confirm its correlation with the drug's activity. For example, if a quinoline compound is found to inhibit a specific kinase, a validated biomarker could be the level of a phosphorylated substrate of that kinase in tumor tissue or even in surrogate tissues like peripheral blood mononuclear cells.
Exploratory Studies in Disease Models (Mechanistic Focus, Excluding direct therapeutic efficacy evaluation)
Exploratory in vivo studies in relevant animal disease models are conducted to elucidate the mechanism of action of a new chemical entity. For a quinoline derivative, these studies would not be aimed at demonstrating therapeutic efficacy but rather at understanding the biological pathways it modulates.
For instance, in the context of oncology, a quinoline compound might be studied in a xenograft mouse model. nih.gov Mechanistic studies could involve analyzing tumor tissue to assess the compound's effects on cell cycle progression, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). researchgate.net Techniques such as flow cytometry, TUNEL assays, and immunohistochemical staining for markers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis) would be employed.
If the compound is being investigated for its potential in infectious diseases, such as malaria, mechanistic studies in animal models like Plasmodium berghei-infected mice would be performed. nih.gov These studies could explore the compound's effect on different life cycle stages of the parasite or its ability to interfere with specific parasitic metabolic pathways. mdpi.com
These exploratory mechanistic studies are vital for building a comprehensive understanding of a compound's biological activity and for guiding its further development.
Proof-of-Concept Studies for Pathway Modulation
There are currently no published proof-of-concept studies demonstrating the modulation of any biological pathways by this compound in non-human animal models. Research in this area would typically involve administering the compound to animal subjects and observing its effects on specific cellular or physiological signaling pathways. However, no such investigations have been documented in the available literature for this particular compound.
Comparative Analysis with Established Research Tools
No scientific literature exists that provides a comparative analysis of this compound with other established research tools or reference compounds in the context of in vivo studies. Such research would be essential to characterize the compound's relative potency, selectivity, and mechanism of action. The absence of this data indicates that the compound has not been benchmarked against other molecules with known biological activities in animal models.
Advanced Imaging Techniques for In Vivo Distribution and Target Engagement (e.g., PET, SPECT in animal models)
There is no evidence in the scientific literature of this compound being utilized in conjunction with advanced imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) in animal models. These methods are often employed to study the in vivo distribution, pharmacokinetics, and target engagement of novel compounds. The lack of such studies suggests that the compound has not been radiolabeled or evaluated for its potential as an imaging agent or that its interaction with biological targets in living organisms has not been visualized using these technologies.
Potential Applications and Research Utility of 1 7 Bromoquinolin 2 Yl Butan 1 Amine
Development as a Chemical Probe for Biological Systems
Chemical probes are essential tools for elucidating the function of proteins and other biomolecules in complex biological systems. An ideal chemical probe possesses high affinity and selectivity for its target, along with features that enable its detection and the identification of its binding partners. The structure of 1-(7-Bromoquinolin-2-yl)butan-1-amine offers a promising starting point for the development of such probes.
Affinity-Based Probes
Affinity-based probes are designed to specifically label and identify their biological targets. nih.gov They typically consist of a recognition element, a reactive group for covalent bond formation, and a reporter tag for detection. The this compound structure can serve as the recognition element, targeting specific protein binding pockets. The primary amine group is a versatile handle for chemical modification, allowing for the attachment of various reactive groups, such as electrophilic warheads, that can form covalent bonds with nearby amino acid residues in the target protein. nih.gov This covalent labeling enables the durable tagging of the target protein, facilitating its isolation and identification from complex biological mixtures.
Fluorescent and Radiolabeled Derivatives
The development of fluorescent and radiolabeled derivatives of this compound could enable its use in a variety of imaging and quantitative binding assays.
Fluorescent Derivatives: The quinoline (B57606) ring system itself can exhibit fluorescent properties, and these can be modulated by the introduction of specific substituents. For instance, the addition of a dimethylamino group at the 7-position of a quinoline has been shown to induce fluorescence. nih.gov The primary amine of this compound can be readily reacted with fluorescent dyes, such as dansyl chloride, to create fluorescently labeled probes. nih.gov Such derivatives would be invaluable for visualizing the subcellular localization of the compound's biological targets using fluorescence microscopy.
Radiolabeled Derivatives: For in vivo imaging techniques like Positron Emission Tomography (PET), radiolabeling is essential. The bromine atom on the quinoline ring provides a potential site for the introduction of a radiolabel, either directly or through a precursor molecule. PET is a powerful molecular imaging technology that allows for the quantitative analysis of physiological functions in vivo. researchgate.net A radiolabeled version of this compound could be used to study the distribution and density of its target in living organisms, providing crucial information for drug development and disease diagnosis.
Utility in Medicinal Chemistry and Drug Discovery Research (as a scaffold or lead compound, not a drug itself)
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. This makes this compound an attractive starting point for the design and synthesis of new therapeutic agents. Its role in this context is not as a drug itself, but as a foundational chemical structure or a lead compound that can be chemically modified to optimize its interaction with a specific biological target.
The versatility of the this compound scaffold lies in its multiple points for diversification. The bromine atom can be replaced with various other functional groups through cross-coupling reactions, allowing for the exploration of a wide range of chemical space. The primary amine can be acylated, alkylated, or used as a point of attachment for other molecular fragments to enhance binding affinity and selectivity for a target protein. This modularity enables medicinal chemists to systematically modify the compound's structure to improve its pharmacological properties. For example, similar quinoline-based scaffolds have been investigated as inhibitors for various enzymes and receptors.
Applications in Material Science and Supramolecular Chemistry
The unique structural characteristics of this compound also suggest its potential utility in the fields of material science and supramolecular chemistry.
Self-Assembly and Nanomaterial Fabrication
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. The aromatic quinoline ring of this compound can participate in π-π stacking interactions, a key driving force for self-assembly. Additionally, the primary amine and the nitrogen atom in the quinoline ring can act as hydrogen bond donors and acceptors, respectively, further promoting the formation of ordered supramolecular structures. The interplay of these non-covalent forces could potentially be harnessed to direct the self-assembly of this molecule into well-defined nanomaterials with interesting optical or electronic properties.
Coordination Chemistry and Metal Ligands
The nitrogen atom in the quinoline ring and the primary amine of this compound can act as a bidentate ligand, capable of coordinating with a variety of metal ions. nih.gov The resulting metal complexes can exhibit unique geometries, electronic properties, and catalytic activities. The field of coordination chemistry explores the synthesis and properties of these metal-ligand complexes. nih.gov By carefully selecting the metal ion, it is possible to create complexes with specific magnetic, optical, or reactive properties. These novel metal complexes could find applications in areas such as catalysis, sensing, or even as therapeutic agents themselves. nih.gov
Analytical Chemistry Applications
The utility of a chemical compound in analytical chemistry is predicated on its unique structural and physicochemical properties. While specific applications for this compound are not extensively documented in publicly available research, its molecular structure—featuring a bromo-substituted quinoline core and a chiral butan-1-amine side chain—suggests potential roles in various analytical methodologies. The quinoline moiety, a heterocyclic aromatic structure, is known for its chromophoric and fluorophoric properties, which are fundamental to many spectroscopic techniques. The presence of a bromine atom, an electron-withdrawing group, can further influence the electronic transitions within the molecule, potentially enhancing its spectroscopic detectability. Furthermore, the amine group in the side chain provides a site for chemical modification and interaction, which can be exploited in separation science and the development of analytical reagents.
Chromatography and Separation Techniques
In the field of chromatography, the separation of analytes is achieved based on their differential distribution between a stationary phase and a mobile phase. The structural characteristics of this compound make it a candidate for several chromatographic applications.
The presence of a primary amine and the aromatic quinoline ring allows for interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. These interactions are crucial for achieving separation in normal-phase and reversed-phase high-performance liquid chromatography (HPLC). For instance, the basic amine group can interact strongly with acidic sites on a silica-based stationary phase in normal-phase chromatography. In reversed-phase chromatography, the hydrophobic quinoline ring would be the primary driver of retention on a nonpolar stationary phase like C18.
A significant potential application lies in chiral chromatography. Since this compound possesses a chiral center at the first carbon of the butane (B89635) chain, it exists as a pair of enantiomers. The separation of these enantiomers is critical in pharmaceutical and biological studies, as different enantiomers can exhibit distinct biological activities. This compound could potentially be used in two ways in chiral separations:
As a chiral selector: The molecule itself, or a derivative, could be immobilized onto a stationary phase to create a chiral stationary phase (CSP). The enantiomers of other racemic compounds could then be separated based on their differential diastereomeric interactions with the CSP.
As a chiral derivatizing agent: The amine group can react with chiral reagents to form diastereomers, which can then be separated on a standard achiral column. Conversely, this compound could be used to derivatize other chiral molecules to facilitate their separation.
The general applicability of quinoline derivatives in chromatographic separations has been a subject of research, with studies focusing on quantitative structure-retention relationships to predict their behavior in reversed-phase HPLC. These studies help in optimizing separation conditions for this class of compounds.
Interactive Data Table: Potential Chromatographic Applications
| Application Area | Relevant Structural Feature | Potential Technique | Basis of Separation |
| Chiral Separations | Chiral center at C1 of the butane chain | Chiral HPLC | Formation of transient diastereomeric complexes with a chiral stationary phase or derivatization to form separable diastereomers. |
| Reversed-Phase Chromatography | Hydrophobic quinoline ring | RP-HPLC | Hydrophobic interactions with a nonpolar stationary phase. |
| Normal-Phase Chromatography | Polar amine group | NP-HPLC | Adsorption interactions with a polar stationary phase. |
Spectroscopic Standards and Reference Materials
For a compound to serve as a spectroscopic standard or reference material, it must possess distinct and stable spectroscopic properties. The quinoline ring system in this compound provides a basis for its potential use in this regard.
Quinoline and its derivatives are known to exhibit strong ultraviolet (UV) absorbance and, in some cases, fluorescence. These properties are essential for their use as standards in UV-Visible and fluorescence spectroscopy. The specific wavelengths of maximum absorbance (λmax) and emission are influenced by the substituents on the quinoline ring. The bromine atom at the 7-position and the alkylamine group at the 2-position would be expected to cause shifts in these spectral properties compared to the parent quinoline molecule.
In the context of reference materials, a well-characterized, pure sample of this compound could serve several purposes:
Method Validation: It could be used to validate analytical methods for the quantification of related quinoline derivatives in various matrices.
Instrument Calibration: In techniques like HPLC-UV, it could be used to calibrate the detector response.
Impurity Profiling: It could serve as a reference standard for identifying and quantifying impurities in the synthesis of other, more complex quinoline-based compounds.
The spectroscopic properties of bromo-substituted quinolines have been investigated in various studies, providing a foundational understanding of how the position and number of bromine atoms affect their NMR and other spectroscopic characteristics. This body of knowledge would be essential for establishing this compound as a reliable spectroscopic standard.
Interactive Data Table: Potential Spectroscopic Utility
| Spectroscopic Technique | Relevant Property | Potential Application |
| UV-Visible Spectroscopy | Strong UV absorbance due to the quinoline chromophore | Quantitative analysis, detector calibration in chromatography. |
| Fluorescence Spectroscopy | Potential intrinsic fluorescence of the quinoline ring | High-sensitivity detection and quantification. |
| Nuclear Magnetic Resonance (NMR) | Unique chemical shifts for protons and carbons | Structural confirmation and purity assessment. |
| Mass Spectrometry (MS) | Characteristic fragmentation pattern | Molecular weight determination and structural elucidation. |
While the direct application of this compound in analytical chemistry is not yet well-established in scientific literature, its structural components suggest a range of potential uses that could be explored in future research.
No Published Research Found for this compound
Following an extensive search of scientific databases and scholarly literature, no specific research articles or data were found for the chemical compound This compound . The search included targeted queries across major scientific publishing platforms and general academic search engines.
The absence of published studies on this specific molecule makes it impossible to generate a scientifically accurate and informative article on its future research directions as requested. The user's prompt required detailed research findings to populate sections on the integration with artificial intelligence, exploration of novel biological targets, advanced synthetic methodologies, multi-omics approaches, and collaborative research applications. Without any foundational research on this compound, any attempt to create such an article would be speculative and not based on verifiable scientific evidence.
Searches for the compound's CAS number (1391263-72-1) were also conducted and similarly yielded no relevant research publications. The information available is currently limited to listings by chemical suppliers.
Therefore, the requested article on the "Future Directions and Emerging Research Avenues for this compound" cannot be produced at this time due to the lack of foundational scientific literature on the subject.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
